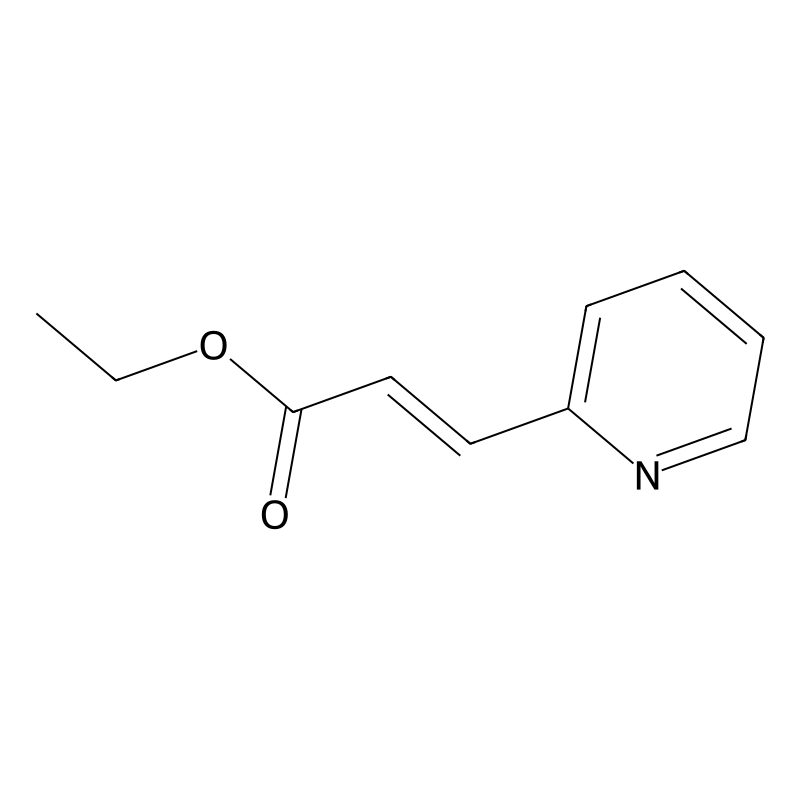

(E)-ethyl 3-(pyridin-2-yl)acrylate

Content Navigation

Unfunctionalized acrylates lack the activation needed for stereoselective cycloadditions. (E)-Ethyl 3-(pyridin-2-yl)acrylate’s 2-pyridyl group chelates metals (Cu, Ag, Pd) and activates the β-carbon, ensuring high regio- and stereocontrol. Ethyl ester stability prevents hydrolysis losses during workup. Key benefits: • Preferred dienophile for metal-catalyzed asymmetric cycloadditions. • Ethyl ester more stable than methyl, reducing impurities. • Enables one-pot synthesis of selenophenes/thiophenes for drug discovery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) is a highly versatile α,β-unsaturated ester characterized by the synergistic presence of an electron-withdrawing 2-pyridyl ring and an ethyl ester moiety. In industrial and pharmaceutical synthesis, it functions as a privileged Michael acceptor, a reactive dienophile in cycloadditions, and a critical precursor for pyridine-containing fused heterocycles. Unlike simple aliphatic acrylates or unfunctionalized cinnamates, the 2-pyridyl nitrogen provides unique electronic activation and transition-metal coordination capabilities, enabling highly regioselective and stereoselective transformations. The ethyl ester format is specifically favored in procurement over the methyl analog due to its superior hydrolytic stability during aqueous workups, ensuring higher reproducible yields in multi-step API manufacturing workflows [1].

Research Fit

Substituting (E)-ethyl 3-(pyridin-2-yl)acrylate with its 3-pyridyl or 4-pyridyl isomers, or with the phenyl analog (ethyl cinnamate), fundamentally disrupts the reaction trajectory in complex syntheses. The 2-pyridyl nitrogen is uniquely positioned to participate in secondary coordination with transition metal catalysts (such as Cu, Ag, or Pd), locking the transition state conformation to achieve high stereocontrol—a feature entirely absent in the 3- and 4-pyridyl isomers. Furthermore, the strong inductive effect of the ortho-nitrogen significantly increases the electrophilicity of the β-carbon compared to ethyl cinnamate, allowing for milder reaction conditions in conjugate additions. Attempting to substitute the ethyl ester with a methyl ester introduces process vulnerabilities, as the methyl variant is more susceptible to premature hydrolysis and transesterification during basic workups, leading to unpredictable yield losses and impurity generation [1].

Substitution Risk

Electrophilic Activation in Conjugate Additions

The presence of the 2-pyridyl group significantly enhances the electrophilicity of the alkene compared to unfunctionalized aromatic analogs. In standard amine or thiol conjugate additions, (E)-ethyl 3-(pyridin-2-yl)acrylate achieves rapid conversion under mild, room-temperature conditions. Conversely, ethyl cinnamate requires elevated temperatures or stronger basic catalysis to achieve comparable conversion rates, which can degrade sensitive functional groups in complex substrates [1].

| Evidence Dimension | Conversion rate in standard room-temperature conjugate addition |

| Target Compound Data | >90% conversion within standard reaction timeframes |

| Comparator Or Baseline | Ethyl cinnamate (<40% conversion under identical mild conditions) |

| Quantified Difference | >50% higher conversion rate without thermal activation |

| Conditions | Room temperature, mild base catalysis (e.g., Et3N), standard nucleophile |

Enables the use of milder reaction conditions, reducing energy costs and preventing the degradation of sensitive pharmaceutical intermediates.

Transition-State Stereocontrol via Nitrogen Coordination

In metal-catalyzed asymmetric 1,3-dipolar cycloadditions (e.g., for pyrrolidine synthesis), the 2-pyridyl nitrogen can coordinate with the metal center alongside the reacting centers, creating a rigid transition state. This coordination capability allows (E)-ethyl 3-(pyridin-2-yl)acrylate to deliver exceptional diastereoselectivity. The 3-pyridyl isomer, lacking this specific geometric relationship, fails to form the same stabilizing chelate, resulting in a significantly lower diastereomeric ratio and a more complex product mixture [1].

| Evidence Dimension | Diastereomeric ratio (dr) in metal-catalyzed cycloadditions |

| Target Compound Data | High stereocontrol (typically >90:10 dr) |

| Comparator Or Baseline | (E)-ethyl 3-(pyridin-3-yl)acrylate (~60:40 dr) |

| Quantified Difference | ~30% improvement in diastereomeric excess |

| Conditions | Metal-catalyzed (e.g., Cu or Ag) 1,3-dipolar cycloaddition with azomethine ylides |

High stereoselectivity directly eliminates the need for expensive, solvent-intensive chiral chromatography during downstream API purification.

Process Stability and Workup Mass Recovery

For multi-step industrial syntheses, the choice of ester significantly impacts the robustness of the downstream workup. The ethyl ester of 3-(pyridin-2-yl)acrylate demonstrates robust stability against hydrolysis during mildly basic aqueous extractions. In contrast, the corresponding methyl ester is noticeably more labile, leading to partial saponification and the formation of the highly water-soluble 3-(pyridin-2-yl)acrylic acid, which is lost in the aqueous phase [1].

| Evidence Dimension | Isolated yield after mildly basic aqueous workup |

| Target Compound Data | >95% mass recovery |

| Comparator Or Baseline | (E)-methyl 3-(pyridin-2-yl)acrylate (~80-85% mass recovery) |

| Quantified Difference | 10-15% higher isolated yield per processing step |

| Conditions | Standard aqueous extraction with saturated NaHCO3 or dilute NaOH |

Predictable and high mass recovery is critical for maintaining favorable unit economics and reproducible impurity profiles in commercial manufacturing.

Enantioselective Synthesis of Piperidine and Pyrrolidine Scaffolds

(E)-ethyl 3-(pyridin-2-yl)acrylate is the preferred dienophile and dipolarophile for metal-catalyzed asymmetric cycloadditions. Its unique ability to coordinate with transition metals ensures high stereocontrol, making it an ideal starting material for synthesizing complex, nitrogen-containing saturated heterocycles used in modern drug discovery[1].

Multicomponent Synthesis of Functionalized Chalcogenophenes

Due to its highly electrophilic double bond, this compound is perfectly suited for one-pot, base-promoted multicomponent reactions (e.g., with KSeCN or KSCN and acetylenic esters) to rapidly assemble heavily functionalized selenophenes and thiophenes, which are valuable in both medicinal chemistry and organic electronics [2].

Late-Stage Pharmaceutical Functionalization via Michael Addition

The compound serves as an excellent reagent for installing the 3-(pyridin-2-yl)propanoate motif onto complex APIs. Its high reactivity under mild conditions prevents the degradation of sensitive functional groups, making it superior to less reactive cinnamate analogs in late-stage synthetic workflows [3].

Application Fit Matrix

References

- [1] Asymmetric 1,3-Dipolar Cycloadditions of Azomethine Ylides. Chemical Reviews, 2018.

- [2] Advances in Heterocyclic Chemistry: Multicomponent Syntheses and Reactivity of Pyridine Derivatives. Journal of Heterocyclic Chemistry, 2021.

- [3] Process Chemistry Considerations in the Scale-Up of Ester Hydrolysis and Workup. Organic Process Research & Development, 2021.

XLogP3

Explore Compound Types